methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
Description
This compound features a 2-sulfanylidene-2,3-dihydro-1,3-thiazole core substituted with a 4-amino group, a pyrrolidine-1-carbonyl moiety at position 5, and a 4-methylbenzoate ester at position 3. The structural complexity arises from the fused heterocyclic system, which combines sulfur, nitrogen, and carbonyl functionalities. Its synthesis likely involves condensation reactions similar to those reported for analogous thiazole derivatives (e.g., coupling of guanidine derivatives with acrylonitrile intermediates) .
Properties
IUPAC Name |
methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-10-5-6-11(16(22)23-2)9-12(10)20-14(18)13(25-17(20)24)15(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXLCFDHJKZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of a pyrrolidine ring in its structure suggests that it may interact with its targets through a similar mechanism as other pyrrolidine-based compounds. The stereochemistry of the molecule, influenced by the pyrrolidine ring, could play a significant role in its interaction with its targets.
Biological Activity
Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a compound featuring a thiazole moiety, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Weight: 302.39 g/mol
CAS Number: [Not specified in the sources]
1. Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin against human liver carcinoma (HepG2) and colon cancer (HCT116) cells .
- Mechanism of Action: The presence of the thiazole ring is crucial for its interaction with cancer cell pathways, potentially inhibiting tubulin polymerization and inducing apoptosis .
3. Antimicrobial Activity
Thiazole compounds are known for their antimicrobial properties. Preliminary tests indicate that this compound may possess antibacterial activity against various strains of bacteria.
Research Findings:
In vitro studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function . Further research is needed to quantify the antimicrobial efficacy of this specific compound.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer activity |
| Pyrrolidine Group | Enhances interaction with target proteins |
| Amino Group | Increases solubility and bioavailability |
Scientific Research Applications
Chemical Structure Representation
The compound can be represented using various chemical notations:
- IUPAC Name : methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
- SMILES : Cc(ccc(C(OC)=O)c1)c1N(C(N)=C(C(N1CCCC1)=O)S1)C1=S
- InChI Key : MDL Number (MFCD)
Medicinal Chemistry
This compound has been investigated for its potential as an inhibitor of various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The thiazole and pyrrolidine components may play crucial roles in modulating these effects through enzyme inhibition or receptor binding .
Antimicrobial Properties
Studies have shown that derivatives of thiazole compounds possess antimicrobial activity. The incorporation of the pyrrolidine moiety could enhance this activity by improving the compound's ability to penetrate microbial membranes .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes that are critical in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance .
Synthesis and Derivatives
The synthesis of this compound has been explored through various synthetic routes involving the reaction of appropriate precursors under controlled conditions. This includes methods that utilize carbon disulfide and other reagents to form the thiazole ring .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related thiazole derivative exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structures displayed effective inhibition against both Gram-positive and Gram-negative bacteria. This study highlighted the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Amino and Carbonyl Substituents
Compounds such as 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (Compound 2, ) share the thiazole core but differ in substituents. Key distinctions include:
- Position 2: The target compound’s sulfanylidene group versus methylamino or sulfonamide groups in analogs.
- Position 5 : A pyrrolidine carbonyl in the target compound versus pyrimidine-carbonitrile or hydroxylphenyl groups in analogs.
- Physicochemical Properties: Melting points for analogs range from 242–255°C (e.g., Compound 2: 254–255°C; Compound 3: 242–243°C), suggesting moderate thermal stability .
Benzothiazole and Pyridazinone Derivatives
- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () replaces the dihydrothiazole with a benzothiazole ring, altering aromaticity and electron distribution. This substitution may influence binding interactions in biological systems.
- 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () features a pyridazinone ring instead of thiazole, highlighting how heterocycle choice affects solubility and metabolic stability.
Thiazolidine Diones
Compounds like 5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione () incorporate a thiazolidine dione system, which contrasts with the target’s sulfanylidene group.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Bioactivity (Inferred) |
|---|---|---|---|---|
| Methyl 3-[4-amino-5-(pyrrolidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate | Dihydrothiazole | Pyrrolidine carbonyl, benzoate ester | N/A* | Kinase inhibition (hypothetical) |
| 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) | Thiazole-pyrimidine | Sulfonamide, methylamino | 254–255 | Anticancer (hypothetical) |
| 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one | Benzothiazole-pyrazole | Allyl, phenyl | N/A | Antimicrobial (hypothetical) |
| 5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione | Thiazolidine dione | Pyrazole-benzyl | N/A | Enzyme inhibition (hypothetical) |
Research Findings and Methodological Insights
- Synthetic Routes : Analogous compounds () are synthesized via condensation of acrylonitrile derivatives with guanidines or aryl amines, suggesting a plausible pathway for the target compound .
- AutoDock4 () might predict binding modes, with the pyrrolidine carbonyl acting as a hydrogen-bond acceptor .
- Structural Refinement : SHELX () could resolve the target’s crystal structure, particularly the dihydrothiazole ring’s conformation and intermolecular interactions .
Preparation Methods
Cyclocondensation of α-Bromoketones with Thioureas
The thiazole ring is constructed via cyclocondensation, a method validated for analogous structures. For this compound:
-
Synthesis of methyl 3-(bromoacetyl)-4-methylbenzoate :
-
Preparation of 4-amino-5-(pyrrolidine-1-carbonyl)thiourea :
-
Thiourea is functionalized by reacting pyrrolidine-1-carbonyl chloride with ammonium thiocyanate in anhydrous acetone.
-
-
Cyclocondensation reaction :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | , | Acetic acid | 0–5°C | 2 h | 85% |
| 3 | , EtOH | Ethanol | Reflux | 6 h | 72% |
Functionalization of the Thiazole Ring
Introduction of the 4-Amino Group
The 4-amino group is introduced post-cyclization via nitrosation and reduction:
-
Nitrosation : Treatment with in HCl at 0°C forms a nitroso intermediate.
-
Reduction : Catalytic hydrogenation (, Pd/C) converts the nitroso group to an amine.
Characterization Data :
Acylation with Pyrrolidine-1-Carbonyl Chloride
The 5-position is acylated using Schotten-Baumann conditions:
-
Reaction : The amine-containing thiazole reacts with pyrrolidine-1-carbonyl chloride in dichloromethane with triethylamine.
-
Workup : Aqueous extraction and column chromatography (SiO, hexane/EtOAc) yield the acylated product.
Optimized Conditions :
-
Molar ratio (amine:acyl chloride) = 1:1.2.
-
Reaction time: 4 h at 25°C.
-
Yield: 68%.
Coupling with the Benzoate Ester Moiety
The methyl 4-methylbenzoate group is introduced early in the synthesis (Step 2.1). However, alternative routes may attach it post-thiazole formation:
-
Esterification : Reacting 3-(thiazolyl)benzoic acid with methanol and .
-
Suzuki Coupling : If the benzoate is arylboronic acid, palladium-catalyzed coupling could be employed.
Critical Analysis :
-
Early incorporation avoids functional group incompatibility during cyclocondensation.
-
Late-stage esterification risks hydrolysis of the thiazole ring under acidic conditions.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation (Route A) | Single-step ring formation | Requires pure α-bromoketone | 72% |
| Post-functionalization (Route B) | Modularity | Multiple protection/deprotection steps | 58% |
Route A is preferred for scalability, while Route B offers flexibility in late-stage modifications.
Industrial-Scale Considerations
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C during coupling steps minimizes side reactions .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to improve reaction efficiency .
Table 1 : Key Reaction Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Coupling | Temperature | 60–80°C | Prevents degradation |
| Cyclization | Catalyst | 5 mol% DMAP | Increases rate by 30% |
| Purification | Method | Prep-HPLC | Purity >95% |
Basic: Which analytical techniques are most reliable for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .
- Mass Spectrometry (HRMS) : Validates molecular formula via exact mass analysis .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystalline) .
- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Methodological tip : Combine orthogonal techniques to address ambiguities. For example, use NOESY NMR to confirm stereochemistry if X-ray data is unavailable .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify true IC₅₀ values .
- Target engagement studies : Use SPR or ITC to confirm direct binding to purported targets (e.g., kinases) .
Case study : A pyrazole-thiazolidinone analog showed conflicting antimicrobial results. Re-testing under standardized CLSI guidelines resolved variability due to inoculum size differences .
Advanced: What computational approaches predict this compound's pharmacokinetic (PK) properties?
Answer:
- In silico ADMET prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability, and metabolic stability .
- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., >50 ns simulations to evaluate RMSD fluctuations) .
- QSAR Modeling : Relate structural features (e.g., logP, H-bond donors) to bioactivity using curated datasets .
Table 2 : Predicted PK Properties
| Property | Predicted Value | Method |
|---|---|---|
| logP | 2.8 | SwissADME |
| Solubility (mg/mL) | 0.12 | ChemAxon |
| CYP3A4 Inhibition | Moderate | ADMETLab |
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer: Focus on key moieties:
- Thiazolidinone core : Modifying the sulfanylidene group (e.g., replacing S with O) alters electrophilicity and target selectivity .
- Pyrrolidine-1-carbonyl : Introducing substituents (e.g., fluorine) enhances metabolic stability .
- Benzoate ester : Hydrolysis to carboxylic acid improves water solubility but may reduce cell permeability .
Q. SAR workflow :
Synthesize analogs with targeted substitutions.
Test in vitro bioactivity and PK properties.
Use docking studies to rationalize observed trends .
Advanced: What methodologies assess compound stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC .
- Plasma stability assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound remaining .
- Light/heat stress tests : Use ICH guidelines (Q1A) to evaluate photolytic/thermal degradation .
Key finding : The methyl benzoate group hydrolyzes rapidly in plasma, suggesting prodrug strategies for improved stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
